molecular formula C14H12O4 B156206 1,5-Diformyl-4,8-dimethoxynaphthalene CAS No. 128038-44-8

1,5-Diformyl-4,8-dimethoxynaphthalene

Cat. No.: B156206
CAS No.: 128038-44-8
M. Wt: 244.24 g/mol
InChI Key: HGZBGPCUMDHKMC-UHFFFAOYSA-N
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Description

1,5-Diformyl-4,8-dimethoxynaphthalene is an organic compound with the molecular formula C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol . It is a derivative of naphthalene, featuring two formyl groups and two methoxy groups at specific positions on the naphthalene ring. This compound is primarily used in research settings and has various applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diformyl-4,8-dimethoxynaphthalene can be synthesized through several methods. One common approach involves the formylation of 4,8-dimethoxynaphthalene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,5-Diformyl-4,8-dimethoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Sodium ethoxide (NaOEt) in ethanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 1,5-Dicarboxy-4,8-dimethoxynaphthalene.

    Reduction: 1,5-Bis(hydroxymethyl)-4,8-dimethoxynaphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Diformyl-4,8-dimethoxynaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: Used in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 1,5-diformyl-4,8-dimethoxynaphthalene depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form more complex structures. Its formyl groups are reactive sites for nucleophilic addition and condensation reactions, while the methoxy groups can undergo substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    1,5-Diformyl-4,8-dihydroxynaphthalene: Similar structure but with hydroxyl groups instead of methoxy groups.

    1,5-Diacetyl-4,8-dimethoxynaphthalene: Similar structure but with acetyl groups instead of formyl groups.

    1,5-Diformyl-2,6-dimethoxynaphthalene: Similar structure but with formyl groups at different positions.

Uniqueness

1,5-Diformyl-4,8-dimethoxynaphthalene is unique due to the specific positioning of its formyl and methoxy groups, which confer distinct reactivity and properties. This unique arrangement allows for selective reactions and applications in various fields of research and industry.

Properties

IUPAC Name

4,8-dimethoxynaphthalene-1,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-11-5-3-10(8-16)14-12(18-2)6-4-9(7-15)13(11)14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZBGPCUMDHKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C(C2=C(C=C1)C=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560946
Record name 4,8-Dimethoxynaphthalene-1,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128038-44-8
Record name 4,8-Dimethoxynaphthalene-1,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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